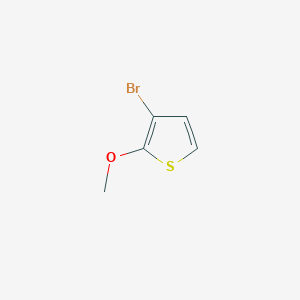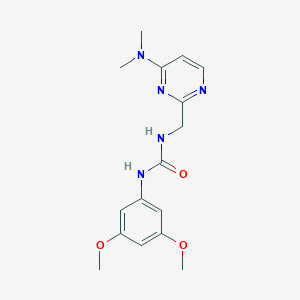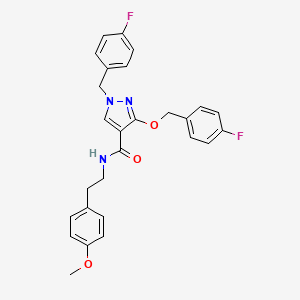
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C27H25F2N3O3 and its molecular weight is 477.512. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
- Pyrazole derivatives, similar in structure to the compound , have been synthesized and characterized, with a focus on their cytotoxic activity against various cancer cell lines. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, establishing a basis for potential anticancer applications (Hassan et al., 2014).
Anticancer Activity
- The synthesis of oxazolone derivatives, which share functional group similarities with the compound of interest, revealed potent anticancer activity against several human cancer cell lines, suggesting the potential of these compounds in cancer therapy. The study by an unnamed group in 2020 specifically highlighted compound 3e's superior activity against hepatocellular and colorectal carcinoma cell lines compared to the standard drug 5-fluorouracil, highlighting the potential of similar compounds in oncology (Unnamed, 2020).
Synthesis and Biological Activity of Schiff Bases
- Schiff bases synthesized from components structurally related to the compound have demonstrated significant antimicrobial activity, indicating their potential application in developing new antimicrobial agents. Puthran et al. (2019) synthesized novel Schiff bases showing excellent activity against a range of microbial strains, suggesting the relevance of similar compounds in antimicrobial drug development (Puthran et al., 2019).
Herbicidal Activity
- Research on pyrazole-4-carboxamide derivatives has shown that these compounds can have significant herbicidal activity, suggesting potential applications in agriculture. Ohno et al. (2004) found that specific derivatives exhibited good herbicidal activity against various weeds while maintaining excellent crop safety, indicating the agricultural applications of similar compounds (Ohno et al., 2004).
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O3/c1-34-24-12-6-19(7-13-24)14-15-30-26(33)25-17-32(16-20-2-8-22(28)9-3-20)31-27(25)35-18-21-4-10-23(29)11-5-21/h2-13,17H,14-16,18H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRHYDMGXHQXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2510368.png)
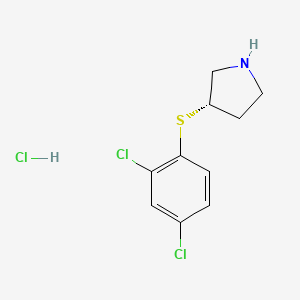
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2510372.png)

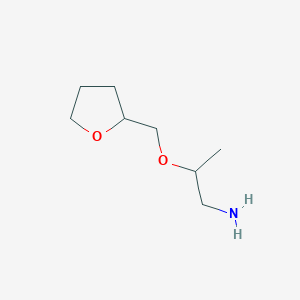
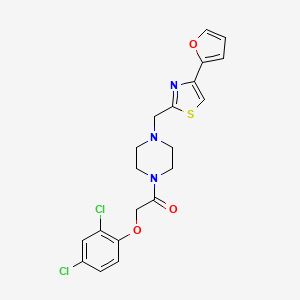
![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)
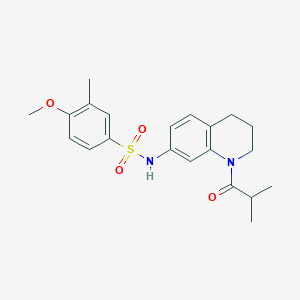

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2510385.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]acetamide](/img/structure/B2510387.png)
